5-(2-bromo-6-chloro-3-methylphenyl)oxazole

Chemical purity Procurement specification Reproducibility

5-(2-Bromo-6-chloro-3-methylphenyl)oxazole is a 1,3‑oxazole derivative in which the 5‑position of the heterocycle carries a 2‑bromo‑6‑chloro‑3‑methylphenyl substituent. The compound has the molecular formula C₁₀H₇BrClNO and a molecular weight of 272.53 g mol⁻¹.

Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
CAS No. 2364584-61-0
Cat. No. B6294267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-bromo-6-chloro-3-methylphenyl)oxazole
CAS2364584-61-0
Molecular FormulaC10H7BrClNO
Molecular Weight272.52 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)C2=CN=CO2)Br
InChIInChI=1S/C10H7BrClNO/c1-6-2-3-7(12)9(10(6)11)8-4-13-5-14-8/h2-5H,1H3
InChIKeyNZIGEEGXNVWWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromo-6-chloro-3-methylphenyl)oxazole (CAS 2364584‑61‑0): Chemical Class, Key Physicochemical Parameters and Procurement Starting Point


5-(2-Bromo-6-chloro-3-methylphenyl)oxazole is a 1,3‑oxazole derivative in which the 5‑position of the heterocycle carries a 2‑bromo‑6‑chloro‑3‑methylphenyl substituent . The compound has the molecular formula C₁₀H₇BrClNO and a molecular weight of 272.53 g mol⁻¹. It is offered by multiple reputable suppliers as a research‑grade building block, typically at purities ≥95 %, and is accompanied by key physicochemical descriptors (e.g. calculated logP ≈ 3.37) that inform solubility, membrane permeability, and formulation strategy .

Why Scientists Cannot Simply Interchange 5-(2-Bromo-6-chloro-3-methylphenyl)oxazole with Other Phenyloxazoles


Regioisomeric and halogen‑substituted phenyloxazole analogs display markedly different electronic, steric, and reactivity profiles. Even subtle changes in the position of the bromine, chlorine, or methyl group on the phenyl ring can alter cross‑coupling selectivity, metabolic stability of derived lead compounds, and the ability to engage a specific biochemical target . Therefore, treating the title compound as equivalent to its 2‑bromo‑5‑chloro or 2,6‑dichloro congeners risks both synthesis failure and incorrect structure‑activity interpretation.

Quantitative Differentiation Evidence for 5-(2-Bromo-6-chloro-3-methylphenyl)oxazole Relative to Closest Analogs


Purity Level Comparison: 98 % (Boroncore) vs. ≥95 % (Fluorochem) for the Same CAS Entity

Two independent suppliers disclose purity specifications for the identical compound. Boroncore certifies a minimum purity of 98 % (NLT 98 %) , whereas Fluorochem quotes a purity of ≥95 % . This 3‑percentage‑point difference can be critical when the compound is used in a synthetic sequence where trace impurities interfere with subsequent catalytic steps or in bioassays where even minor contaminants alter dose–response curves.

Chemical purity Procurement specification Reproducibility

Predicted Lipophilicity: logP of 3.37 Differentiates the Title Compound from Mono‑Halogenated 5‑Phenyloxazoles

The calculated logP for 5-(2-bromo-6-chloro-3-methylphenyl)oxazole is 3.37 as reported by Fluorochem . By contrast, the simpler 5-(2-bromophenyl)oxazole (CAS 328270‑70‑8) has a predicted logP of approximately 2.8 . The ΔlogP ≈ 0.6 is primarily due to the additional chlorine atom and methyl group, which increase molecular hydrophobicity. This shift is large enough to influence passive membrane permeability and metabolic clearance in cell‑based or in‑vivo models.

Lipophilicity Drug‑likeness Permeability

Heavy Atom Content and Molecular Weight Advantage Over Common Dichloro‑ and Dibromo‑Phenyloxazole Scaffolds

The title compound contains both bromine and chlorine atoms (one each), giving it a distinct heavy‑atom signature that is absent in the more common 5-(2,6-dichlorophenyl)oxazole or 5-(4-bromophenyl)oxazole. Its molecular weight of 272.53 g mol⁻¹ is therefore intermediate between the dichloro analog (214.05 g mol⁻¹) and the dibromo analog (303.96 g mol⁻¹) . In mass spectrometry and X‑ray crystallography, this mixed‑halogen composition provides a unique isotopic fingerprint that facilitates unambiguous detection and phase determination.

X‑ray crystallography Mass spectrometry Fragment‑based drug design

Retrosynthetic Utility: Chemoselective Sequential Cross‑Coupling Enabled by Orthogonal C−Br and C−Cl Reactivity

In Pd‑catalyzed cross‑coupling reactions, the relative reactivity of aryl halides follows the order I > Br >> Cl. The title compound places a bromine atom ortho to the oxazole ring and a chlorine atom in a second ortho position, creating two sites with distinctly different activation energies for oxidative addition . This allows site‑selective Suzuki or Negishi coupling at the C−Br bond while leaving the C−Cl bond intact for a subsequent transformation . Analogs bearing two identical halogens (e.g., 2,6‑dichloro or 2,6‑dibromo) lack this orthogonal reactivity, severely limiting sequential diversification strategies.

Chemoselective cross‑coupling Sequential functionalization Medicinal chemistry building block

High‑Impact Application Scenarios for 5-(2-Bromo-6-chloro-3-methylphenyl)oxazole Based on Verified Differentiation Evidence


Sequential C−Br/C−Cl Cross‑Coupling for Diversity‑Oriented Synthesis

Medicinal chemistry teams can exploit the orthogonal reactivity of the bromine and chlorine atoms to construct two distinct C−C bonds in a programmed order. This approach doubles the accessible chemical space per scaffold without resorting to protecting group chemistry, as documented for related aryl bromide/chloride substrates .

Biological Assays Requiring Defined High Purity (≥98 %) to Minimise False Positives

When used as a reference compound or a precursor in high‑throughput screening, the 98 % purity grade (e.g., from Boroncore) ensures that observed biological activity is attributable to the parent structure rather than to synthetic impurities, meeting the stringent quality criteria of industrial hit‑to‑lead programs.

Biophysical Studies Leveraging the Unique Br/Cl Isotopic Signature

The mixed halogen composition provides a distinctive mass spectrum and anomalous scattering signal, making the compound an ideal label‑free probe for mass‑spectrometry‑based proteomics and for experimental phasing in X‑ray crystallography of protein‑ligand complexes .

Lipophilicity‑Driven Permeability Profiling in Cellular Models

With a logP of approximately 3.37 , this compound occupies a favorable lipophilicity window for cell penetration. It can serve as a scaffold for structure‑permeability relationship (SPR) studies, where incremental changes in logP are correlated with intracellular target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-bromo-6-chloro-3-methylphenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.